(Piperidin-3-yl)methanesulfonyl fluoride
Description
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Properties
Molecular Formula |
C6H12FNO2S |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
piperidin-3-ylmethanesulfonyl fluoride |
InChI |
InChI=1S/C6H12FNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h6,8H,1-5H2 |
InChI Key |
KFOQNPXRGNXNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)F |
Origin of Product |
United States |
The Significance of Piperidine Scaffolds in Medicinal Chemistry Research
The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. nih.govsigmaaldrich.com Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties and its ability to serve as a versatile framework for constructing molecules with diverse biological activities. researchgate.netnih.gov
The introduction of a piperidine moiety into a drug candidate can confer several advantages:
Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts which can improve aqueous solubility and facilitate formulation. The three-dimensional, chair-like conformation of the piperidine ring also allows for the precise spatial orientation of substituents, which can be crucial for optimizing interactions with a biological target. researchgate.netnih.gov
Enhanced Biological Activity and Selectivity: The rigid, yet conformationally flexible, nature of the piperidine scaffold can help to pre-organize a molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its target. researchgate.net
Improved Pharmacokinetic Properties: The presence of a piperidine ring can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It can enhance metabolic stability and, in some cases, improve brain permeability, which is critical for developing drugs that target the central nervous system. sigmaaldrich.com
The significance of this scaffold is underscored by the large number of approved drugs that incorporate a piperidine ring, spanning a wide range of therapeutic areas.
Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold
| Drug Name | Therapeutic Area |
|---|---|
| Ritalin (Methylphenidate) | Attention Deficit Hyperactivity Disorder (ADHD) |
| Fentanyl | Analgesic |
| Aricept (Donepezil) | Alzheimer's Disease |
| Risperdal (Risperidone) | Antipsychotic |
The Role of Sulfonyl Fluorides As Electrophilic Probes and Reactive Moieties
Sulfonyl fluorides (R-SO₂F) have emerged as a class of "privileged" electrophilic warheads in chemical biology and drug discovery. chemsrc.comchemsrc.com Their utility stems from a finely tuned reactivity profile that balances stability in aqueous biological environments with the ability to form covalent bonds with specific nucleophilic amino acid residues on proteins. chemsrc.comchimia.ch
Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater thermodynamic stability and are resistant to reduction. chemsrc.com Their reactivity is highly context-dependent, meaning they tend to react with nucleophilic residues within the specific microenvironment of a protein's binding site, which can lead to high selectivity. chemrxiv.org This "sleeping beauty" phenomenon, where the sulfonyl fluoride (B91410) is relatively inert until it encounters its specific protein partner, is a key advantage in designing targeted covalent inhibitors. smolecule.com
Sulfonyl fluorides are known to react with a broader range of amino acid residues compared to more traditional cysteine-targeting electrophiles like acrylamides. This expands the scope of the "druggable" proteome to include proteins that lack a suitably positioned cysteine residue in their binding sites. enaminestore.com
Table 2: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues
| Amino Acid | Nucleophilic Group | Reactivity with Sulfonyl Fluorides |
|---|---|---|
| Serine | Hydroxyl (-OH) | High (Commonly targeted in proteases) chemsrc.com |
| Threonine | Hydroxyl (-OH) | Context-dependent chemsrc.com |
| Tyrosine | Phenolic Hydroxyl (-OH) | High |
| Lysine (B10760008) | Epsilon-amino (-NH₂) | High |
| Histidine | Imidazole | Context-dependent chemsrc.com |
This reactivity is the basis for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been likened to "click chemistry" for its reliability and specificity in forming covalent linkages. smolecule.com
An Overview of the Research Landscape for Piperidin 3 Yl Methanesulfonyl Fluoride and Its Analogs
While the individual components of (Piperidin-3-yl)methanesulfonyl fluoride (B91410) are well-established in medicinal chemistry, the research landscape for this specific compound is relatively sparse. It is primarily recognized as a commercially available building block, suggesting its utility in the synthesis of more complex molecules for screening and drug discovery programs.
The true value of this compound likely lies in its potential as a starting material for creating a diverse library of chemical probes and covalent inhibitors. The secondary amine of the piperidine (B6355638) ring provides a convenient handle for synthetic elaboration. For instance, acylation of the piperidine nitrogen can lead to a wide array of analogs with tailored properties. An example of such a derivative is [1-(thiophene-2-carbonyl)piperidin-3-yl]methanesulfonyl fluoride, which demonstrates how the core scaffold can be readily functionalized.
The research focus, therefore, is less on the parent compound itself and more on the classes of molecules that can be generated from it. These derivatives would be investigated as potential covalent inhibitors for various protein targets, particularly kinases and proteases, where the sulfonyl fluoride can react with a key nucleophilic residue in the active site. The 3-substitution pattern on the piperidine ring provides a specific vector for positioning the methanesulfonyl fluoride group within a binding pocket.
Contextualization Within Chemical Biology and Drug Discovery Methodologies
Direct Synthesis Strategies for the Methanesulfonyl Fluoride Moiety
A primary and straightforward route to methanesulfonyl fluoride involves the conversion of the more common and commercially available methanesulfonyl chloride. This transformation is typically achieved through a nucleophilic substitution reaction where a fluoride anion displaces the chloride.
One established method involves heating methanesulfonyl chloride with ammonium (B1175870) fluoride. nih.gov A more refined approach utilizes potassium fluoride (KF) in the presence of a phase-transfer catalyst like 18-crown-6 (B118740) ether in an acetonitrile (B52724) solvent. This reaction proceeds efficiently at room temperature, offering excellent yields for the conversion of sulfonyl chlorides to their corresponding fluorides. mdpi.com A patented industrial method describes the reaction of methanesulfonyl chloride with an aqueous solution of potassium fluoride, which is advantageous due to its speed, reduced hydrolysis of the starting material and product, and simplified purification. google.com
Beyond direct halogen exchange, other sulfur-containing functional groups can serve as precursors. For instance, sulfonamides can be activated with a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) and magnesium chloride to form a sulfonyl chloride intermediate in situ. This intermediate is then immediately converted to the sulfonyl fluoride by the addition of potassium fluoride. mdpi.comresearchgate.net
Direct fluorination of various sulfur-containing precursors provides alternative pathways to sulfonyl fluorides. These methods often bypass the need for isolating sulfonyl chloride intermediates.
One such technique starts from sulfonic acids or their salts. rsc.org A one-pot, two-step procedure has been developed where sulfonic acids are first converted to sulfonyl chlorides using cyanuric chloride, followed by a halogen exchange with potassium bifluoride (KHF₂). mdpi.com Another direct deoxyfluorination strategy employs reagents like Xtalfluor-E®, a bench-stable solid, to convert both aryl and alkyl sulfonic acids directly to sulfonyl fluorides under mild conditions. rsc.orgnih.gov Thionyl fluoride (SOF₂) has also been shown to effectively convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. rsc.org
Other notable methods include:
From Sulfonyl Hydrazides: Using a fluorinating agent such as Selectfluor in water, sulfonyl hydrazides can be converted to sulfonyl fluorides in good to excellent yields. mdpi.com
From Thiols and Disulfides: Heteroaromatic thiols can be oxidized with aqueous sodium hypochlorite (B82951) to generate a sulfonyl chloride, which is then treated with KHF₂ to yield the sulfonyl fluoride. mdpi.com An electrochemical approach allows for the oxidative coupling of thiols and potassium fluoride in a flow chemistry system, achieving high yields in short reaction times. researchgate.net
From Aryl Halides and Boronic Acids: Palladium-catalyzed reactions can couple aryl halides with a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), followed by treatment with a fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI) to produce the aryl sulfonyl fluoride. mdpi.com Similarly, aryl boronic acids can be converted using SO₂ and Selectfluor. organic-chemistry.org
The efficiency of sulfonyl fluoride synthesis is highly dependent on the chosen reagents and reaction conditions. Optimization is crucial to maximize yield and minimize side reactions, such as hydrolysis.
For the conversion of sulfonyl chlorides, the choice of fluoride source and solvent system is critical. While simple fluoride salts like KF are common, their solubility can be a limiting factor. The use of phase-transfer catalysts (e.g., 18-crown-6 ether) or biphasic solvent systems (e.g., water/acetone) can significantly enhance reaction rates and yields. mdpi.comorganic-chemistry.org The reaction temperature is also a key parameter; for instance, a patented method for preparing methanesulfonyl fluoride from its chloride specifies a temperature range of 10°C to 60°C to control the reaction rate and minimize hydrolysis. google.com
In methods starting from sulfonic acids, the choice of activating and fluorinating agent is paramount. The use of Xtalfluor-E® allows for milder conditions compared to other deoxyfluorination reagents. nih.gov For reactions involving catalysts, such as the palladium-catalyzed fluorosulfonylation of aryl halides, ligand selection and base are critical for achieving high catalytic turnover and product yield. mdpi.com
| Starting Material | Reagents | Key Conditions | Yield |
| Methanesulfonyl Chloride | Potassium Fluoride (KF), Water | 10-60°C | ≥85% |
| Aryl Sulfonyl Chlorides | KF, 18-crown-6 ether | Acetonitrile, Room Temp. | Excellent |
| Sulfonic Acids | Cyanuric Chloride, then KHF₂ | Acetonitrile, 60°C | Good |
| Sulfonamides | Pyry-BF₄, MgCl₂, then KF | Acetonitrile, 60°C | Moderate to Very Good |
| Thiols (Electrochemical) | Potassium Fluoride (KF) | Flow reactor, Room Temp. | Up to 92% |
Stereoselective Synthesis of the Piperidine Ring System
Achieving the correct stereochemistry at the C3 position of the piperidine ring is essential for the biological activity of (Piperidin-3-yl)methanesulfonyl fluoride. Both enantioselective and diastereoselective methods are employed to construct this chiral core.
The creation of enantiomerically pure 3-substituted piperidines is a significant challenge in organic synthesis. nih.gov Recent advances have provided powerful catalytic methods to access these valuable building blocks.
A highly effective strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgorganic-chemistry.org This method couples aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate, which is generated from the partial reduction of pyridine (B92270). The reaction proceeds with high yield and excellent enantioselectivity, accommodating a wide range of functional groups. nih.govacs.org The resulting 3-substituted tetrahydropyridine (B1245486) can then be reduced to furnish the desired enantioenriched piperidine. nih.gov
Another powerful approach utilizes chiral auxiliaries. Phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral scaffolds. acs.orgacs.org By carefully selecting the starting lactam configuration and the order of substituent introduction, the enolate can be dialkylated stereoselectively. This allows for the creation of a quaternary stereocenter at the β-position of the piperidine ring. Subsequent reductive cleavage of the chiral auxiliary yields enantiopure 3,3-disubstituted piperidine derivatives. acs.org Since both enantiomers of phenylglycinol are available, this method provides access to both (R)- and (S)-piperidine series. acs.org
| Method | Key Reagents/Catalyst | Precursor | Product | Enantiomeric Excess (ee) |
| Asymmetric Reductive Heck | [Rh(cod)OH]₂, (S)-Segphos, CsOH | Pyridine, Boronic Acids | 3-Aryl-tetrahydropyridine | Up to >99% ee |
| Chiral Auxiliary Alkylation | Phenylglycinol-derived lactam, LiHMDS | Oxazolopiperidone Lactam | 3,3-Disubstituted Piperidone | High |
When multiple stereocenters are present in the piperidine ring, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. Many strategies focus on the stereocontrolled functionalization of pre-existing cyclic systems.
One approach begins with highly substituted tetrahydropyridines, which can be synthesized via a rhodium(I)-catalyzed C–H activation/alkyne coupling followed by electrocyclization. acs.orgnih.gov These tetrahydropyridines can then undergo diastereoselective epoxidation. The stereochemical outcome of the epoxidation can be directed by the existing substituents on the ring. For example, protonation of the piperidine nitrogen can direct an epoxidation agent like m-CPBA to one face of the double bond. acs.orgnih.gov For more sterically hindered systems, specialized reagents have been developed to override steric effects and achieve high diastereoselectivity. acs.orgnih.gov The resulting epoxides can be opened regioselectively with various nucleophiles to install additional functionality with defined stereochemistry. acs.orgnih.gov
Chiral Auxiliary and Organocatalytic Strategies for Piperidine Construction
Achieving enantioselectivity in the synthesis of substituted piperidines is a significant challenge. Chiral auxiliaries and organocatalysis represent two powerful approaches to control the stereochemical outcome of reactions that form the piperidine ring. electronicsandbooks.com
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. O-derivatized amino sugars, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, have been successfully employed as chiral auxiliaries in the synthesis of piperidine alkaloids. researchgate.net This approach leverages the steric and stereoelectronic properties of carbohydrates to achieve high diastereofacial differentiation in nucleophilic additions to corresponding N-functionalized aldimines. researchgate.net
Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. This field has provided numerous methods for constructing chiral piperidines. For instance, a domino Michael addition/aminalization process catalyzed by O-TMS protected diphenylprolinol can synthesize polysubstituted piperidines from aldehydes and nitroolefins, creating four contiguous stereocenters with excellent enantioselectivity in a single step. acs.org Similarly, cascade reactions involving aza-Michael additions followed by intramolecular cyclization can be triggered by aminocatalysts or hydrogen-bond donor catalysts to produce enantiomerically enriched 2,3,4-trisubstituted piperidines. thieme-connect.com
| Catalyst/Auxiliary Type | Example | Reaction Type | Key Features |
| Chiral Auxiliary | 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine | Domino Mannich–Michael reaction | High diastereoselectivity; auxiliary is removable. researchgate.net |
| Organocatalyst (Aminocatalyst) | O-TMS protected diphenylprolinol | Domino Michael/aminalization | Forms four contiguous stereocenters with high enantioselectivity. acs.org |
| Organocatalyst (H-bond donor) | Thio-urea based catalyst | Aza-Michael/cyclization cascade | Produces 2,3,4-trisubstituted piperidines with high enantioselectivity. thieme-connect.com |
General Synthetic Routes for Piperidine Ring Construction Relevant to the Compound
The formation of the piperidine ring is the cornerstone of synthesizing derivatives like (Piperidin-3-yl)methanesulfonyl fluoride. The primary methods for this construction are the hydrogenation or reduction of pyridine precursors and the intramolecular cyclization of acyclic amines. nih.gov
Hydrogenation and Reduction Methods for Cyclic Amines
The catalytic hydrogenation of pyridine derivatives is one of the most common and fundamental methods for producing the piperidine scaffold. nih.govresearchgate.net This approach typically involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a transition metal catalyst. nih.govasianpubs.org
Historically, these reactions required harsh conditions, such as high temperatures and pressures, which can be costly and limit functional group tolerance. nih.gov However, significant progress has been made in developing catalysts that operate under milder conditions. Catalysts based on platinum, rhodium, ruthenium, and palladium are commonly used. asianpubs.org For example, platinum(IV) oxide (PtO₂, Adams' catalyst) can effectively hydrogenate substituted pyridines in glacial acetic acid at room temperature under 50-70 bar of hydrogen pressure. asianpubs.org Rhodium-on-carbon catalysts have been shown to work at lower atmospheric pressures. asianpubs.org
Recent innovations include electrocatalytic hydrogenation, which can proceed at ambient temperature and pressure, offering a greener alternative to traditional thermochemical methods. nih.govacs.org A system using a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer achieved quantitative conversion of pyridine to piperidine with high current efficiency. nih.govacs.org Additionally, metal-free transfer hydrogenation using borane (B79455) catalysts with ammonia (B1221849) borane as the hydrogen source provides a practical alternative that avoids high-pressure H₂ gas. organic-chemistry.org
| Catalyst | Substrate | Conditions | Yield | Reference |
| PtO₂ (Adams' catalyst) | Substituted Pyridines | H₂ (50-70 bar), Acetic Acid, RT | Good | asianpubs.org |
| Rh/C | Pyridine | H₂ (low pressure) | - | asianpubs.org |
| Rh on Carbon Support | Pyridine | Electrocatalytic, ambient T/P | 98% | nih.govacs.org |
| [RhCp*Cl₂]₂/KI | N-benzylpyridinium salts | Formic acid/triethylamine | Good | dicp.ac.cn |
| Borane/Ammonia Borane | Pyridines | Metal-free, heat | Good | organic-chemistry.org |
Intramolecular Cyclization Reactions for N-Heterocycles
Intramolecular cyclization is a versatile strategy for forming the piperidine ring by creating a new carbon-nitrogen or carbon-carbon bond in an acyclic precursor. nih.gov This method involves a substrate containing a nitrogen source (typically an amine) and another reactive functional group that participates in the ring-closing reaction. nih.gov Key approaches within this category include those catalyzed by metals, those initiated by electrophiles, and those proceeding via conjugate additions like the aza-Michael reaction. nih.govresearchgate.net
Transition metal catalysts are powerful tools for facilitating the intramolecular cyclization to form N-heterocycles, including piperidines. mdpi.comingentaconnect.commdpi.com These reactions can construct complex molecules from simple starting materials under mild conditions. ingentaconnect.com A variety of metals, including palladium, rhodium, gold, copper, and iron, have been employed. nih.govmdpi.comacs.org
Palladium catalysts are widely used in reactions such as Wacker-type aerobic oxidative cyclizations and intramolecular hydroaminations. organic-chemistry.org For example, a base-free Pd(DMSO)₂(TFA)₂ catalyst can synthesize piperidines from appropriate amino-alkenes. organic-chemistry.org Gold and rhodium catalysts are effective in the intramolecular hydroamination of allenes and alkenes, providing access to vinyl and aryl-substituted piperidines, respectively. organic-chemistry.org Copper-catalyzed tandem hydroamination/alkynylation processes allow for a one-pot synthesis of functionalized piperidines from aminoalkynes. acs.org
Electrophilic cyclization involves the attack of an internal nucleophile (the amine) onto a carbon-carbon double or triple bond that has been activated by an external electrophile. nih.govbohrium.com This strategy is a powerful method for constructing five- and six-membered rings. bohrium.com Various electrophilic agents can be used to initiate the cyclization cascade.
One classic example that involves radical intermediates under acidic conditions is the Hofmann–Löffler–Freytag reaction. wikipedia.org In this process, an N-halogenated amine is decomposed thermally or photochemically in strong acid to generate a nitrogen-centered radical. This radical then abstracts a hydrogen atom intramolecularly, typically from the delta-position, leading to a carbon-centered radical which, after a series of steps, results in the formation of a pyrrolidine (B122466) or piperidine ring. wikipedia.org Another strategy is the aza-Prins cyclization, where an N-tosyl homoallylamine reacts with a carbonyl compound in the presence of a Lewis acid like AlCl₃ to yield a substituted halopiperidine. organic-chemistry.org
The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a widely used method for C-N bond formation in piperidine synthesis. nih.govntu.edu.sg When performed intramolecularly, this reaction provides an efficient route to the piperidine ring. nih.govrsc.org The reaction can be designed to form the ring via a 6-endo-trig cyclization, which, while sometimes considered less favorable, has been successfully applied in numerous syntheses. ntu.edu.sg
These reactions can be promoted by bases or can be catalyzed by organocatalysts to achieve high enantioselectivity. nih.gov For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid can afford enantiomerically enriched 2,5-disubstituted piperidines. nih.gov Double aza-Michael additions have also been employed, where a primary amine reacts with a dienone to construct the piperidine ring in a single step, often with controlled stereochemistry. ntu.edu.sg Tandem reactions, such as a cross-metathesis followed by an intramolecular aza-Michael reaction, have also been developed to create β-amino carbonyl units within a piperidine structure. organic-chemistry.org
Alkene Cyclization for Piperidine Formation
The construction of the piperidine ring through the cyclization of acyclic alkene precursors is a powerful strategy that offers control over substitution patterns and stereochemistry. Various transition-metal-catalyzed and radical-mediated methods have been developed to achieve this transformation efficiently.
Gold(I)-catalyzed oxidative amination of non-activated alkenes represents a notable method for piperidine synthesis. This approach facilitates the difunctionalization of a double bond, leading to the concurrent formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov Similarly, palladium catalysts, particularly with novel pyridine-oxazoline (Pyox) ligands, have been employed to achieve enantioselective aminochlorination or aminoacetoxylation of alkenes via a 6-endo cyclization. organic-chemistry.org These reactions provide access to structurally diverse and chiral 3-chloropiperidines and β-acetoxylated piperidines under mild conditions. organic-chemistry.org
Aza-Heck cyclizations, which are typically palladium-catalyzed, offer a redox-neutral pathway to substituted piperidines from alkenylcarbamates. nih.gov The flexibility of this method allows for subsequent one-pot cross-coupling reactions. nih.gov Furthermore, radical-mediated cyclizations provide an alternative route. For instance, a cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes, and radical cascades involving 1,6-enynes can yield polysubstituted alkylidene piperidines. nih.gov
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Oxidative Amination | Gold(I) complex / Iodine(III) agent | Forms N-heterocycle and introduces an O-substituent simultaneously. | nih.gov |
| Enantioselective Aminochlorination | Palladium / Pyridine-oxazoline (Pyox) ligand | Provides chiral 3-chloropiperidines with excellent enantioselectivity. | organic-chemistry.org |
| Aza-Heck Cyclization | Palladium / Chiral P-O ligand | Redox-neutral conditions, suitable for sensitive substrates. | nih.gov |
| Radical Cyclization | Cobalt(II) complex | Effective for cyclization of linear amino-aldehydes. | nih.gov |
Derivatization and Functionalization Strategies for the Piperidine Scaffold
Once the piperidine core is formed, its derivatization is key to tuning its biological activity. Strategies focus on modifying the nitrogen atom, interconverting existing functional groups, and regioselectively adding new substituents.
Modification of the Piperidine Nitrogen Atom
The nitrogen atom of the piperidine ring is a primary site for modification, influencing the molecule's physical, chemical, and biological properties. Common modifications include N-alkylation, N-arylation, and the strategic use of protecting groups.
N-Alkylation and N-Arylation: N-alkylation is a fundamental transformation, often achieved by reacting the piperidine with an alkyl halide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a solvent like dimethylformamide (DMF). researchgate.net Care must be taken to control conditions to favor monoalkylation and avoid the formation of quaternary ammonium salts. researchgate.net Reductive amination, reacting a piperidone with an aldehyde and a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing alkyl groups. sciencemadness.org
N-arylation introduces an aromatic ring onto the piperidine nitrogen, a common feature in many pharmaceuticals. This is frequently accomplished through copper- or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides. researchgate.netnih.gov
Protecting Groups: Protecting the piperidine nitrogen is crucial for controlling reactivity during multi-step syntheses. The choice of protecting group can also influence the stereochemical outcome of reactions on the ring. nih.gov Common protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tos). nih.govnih.gov The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while the Cbz group is removed by catalytic hydrogenation. acs.orgcreative-peptides.com The tosyl group is more robust but can be cleaved under harsh reducing conditions. creative-peptides.com The selection and subsequent removal of these groups are integral steps in the functionalization strategy. nih.govcreative-peptides.com
Functional Group Interconversions on the Piperidine Ring
Modifying substituents already present on the piperidine ring allows for the synthesis of a wide array of analogs from a common intermediate. These transformations can alter the molecule's polarity, size, and ability to form hydrogen bonds.
A frequent strategy involves the reduction of a piperidone (a piperidine with a ketone group) to a piperidinol (an alcohol) or its complete reduction to a methylene (B1212753) group. mdma.ch For instance, a gold-catalyzed cyclization followed by a chemoselective reduction can yield substituted piperidin-4-ols. nih.gov The stereochemistry of the resulting alcohol can often be controlled by the choice of reducing agent.
Functional groups such as esters or amides, often introduced as part of a directing group, can be converted into other functionalities post-functionalization. For example, an amide can be hydrolyzed to a carboxylic acid, which can then be reduced to an alcohol or converted to an ester. acs.org This allows for divergent synthesis, where a single advanced intermediate can be transformed into a library of compounds with different functional groups. acs.org Furthermore, stereochemical interconversions, such as the epimerization of a substituent, can be achieved through photoredox catalysis, providing access to less thermodynamically stable diastereomers. acs.org
Regioselective Introduction of Additional Substituents
The ability to introduce substituents at specific positions (regioselectivity) on the piperidine ring is critical for structure-activity relationship studies. Direct C-H functionalization has emerged as a powerful tool for this purpose, allowing for the installation of new groups on the pre-formed heterocyclic core. nih.govresearchgate.net
The regioselectivity of C-H functionalization is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govnih.gov For example, rhodium-catalyzed C-H insertion reactions can be directed to different positions on the ring. Using an N-Boc protecting group with a specific rhodium catalyst can favor functionalization at the C2 position, while a different N-protecting group and catalyst combination can direct the reaction to the C4 position. nih.govnih.gov
Directing groups attached to the piperidine ring can also provide precise regiochemical control. An aminoquinoline (AQ) group attached at the C3 position via an amide linkage has been shown to direct palladium-catalyzed C-H arylation specifically to the C4 position with high regio- and stereoselectivity. acs.org Functionalization at the β-position (C3), which is electronically deactivated, is more challenging but can be achieved through indirect methods. One such approach involves the cyclopropanation of a tetrahydropyridine intermediate, followed by a reductive, regioselective ring-opening to yield the 3-substituted piperidine. nih.govnih.gov
| Position | Method | Controlling Factor | Example Reaction | Reference |
|---|---|---|---|---|
| C2 (α-position) | Rhodium-catalyzed C-H Insertion | Catalyst and N-protecting group (N-Boc or N-Bs) | Reaction with donor/acceptor carbenes | nih.gov |
| C3 (β-position) | Indirect: Cyclopropanation / Ring-opening | Substrate (N-Boc-tetrahydropyridine) | Asymmetric cyclopropanation followed by reductive ring opening | nih.govnih.gov |
| C4 (γ-position) | Rhodium-catalyzed C-H Insertion | Catalyst and N-protecting group (N-α-oxoarylacetyl) | Reaction with donor/acceptor carbenes | nih.govnih.gov |
| C4 (γ-position) | Palladium-catalyzed C-H Arylation | C3-linked directing group (Aminoquinoline) | Reaction with aryl iodides | acs.org |
Nucleophilic Substitution Reactions at the Sulfonyl Fluoride Center
The sulfur atom in the methanesulfonyl fluoride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This renders it susceptible to attack by nucleophiles, leading to the displacement of the fluoride ion. nih.gov This reactivity is the foundation for its use in forming covalent bonds with biological macromolecules. vulcanchem.comenamine.net
(Piperidin-3-yl)methanesulfonyl fluoride is expected to react readily with primary and secondary amines to form stable sulfonamides. This is a characteristic reaction of sulfonyl fluorides. The reaction involves the nitrogen atom of the amine acting as a nucleophile, attacking the electrophilic sulfur center and subsequently displacing the fluoride ion. This transformation is a common strategy for synthesizing sulfonamides, a class of compounds with significant applications in medicinal chemistry.
Table 1: Sulfonamide Formation Reaction
| Reactant | Nucleophile | Product | Bond Formed |
| (Piperidin-3-yl)methanesulfonyl fluoride | Primary Amine (R-NH₂) | N-substituted (piperidin-3-yl)methanesulfonamide | S-N |
| (Piperidin-3-yl)methanesulfonyl fluoride | Secondary Amine (R₂NH) | N,N-disubstituted (piperidin-3-yl)methanesulfonamide | S-N |
In a similar fashion to amines, alcohols and phenols can act as nucleophiles, attacking the sulfonyl fluoride group to yield sulfonic esters (sulfonates). While generally less reactive than amines, this reaction is well-documented for sulfonyl fluorides, particularly in the context of chemical biology. For instance, the methanesulfonyl fluoride (MSF) moiety is known to react with the hydroxyl group of serine residues in the active sites of enzymes like acetylcholinesterase, leading to irreversible inhibition. nih.govwikipedia.org This highlights the capability of the sulfonyl fluoride group in (Piperidin-3-yl)methanesulfonyl fluoride to form covalent bonds with hydroxyl-containing molecules. vulcanchem.com
Table 2: Sulfonic Ester Formation Reaction
| Reactant | Nucleophile | Product | Bond Formed |
| (Piperidin-3-yl)methanesulfonyl fluoride | Alcohol (R-OH) | Alkyl (piperidin-3-yl)methanesulfonate | S-O |
| (Piperidin-3-yl)methanesulfonyl fluoride | Phenol (Ar-OH) | Aryl (piperidin-3-yl)methanesulfonate | S-O |
The nucleophilic substitution at the sulfonyl center generally proceeds through a two-step, addition-elimination mechanism.
Nucleophilic Attack: The nucleophile (e.g., an amine or alcohol) attacks the electrophilic sulfur atom. This leads to the formation of a transient, pentacoordinate trigonal bipyramidal intermediate.
Leaving Group Elimination: The intermediate is unstable and collapses, expelling the most stable leaving group. The fluoride ion is an excellent leaving group, facilitating the completion of the reaction to form the final substitution product (sulfonamide or sulfonic ester).
The stability and reactivity balance of sulfonyl fluorides, including their resistance to premature hydrolysis compared to other sulfonyl halides, makes them valuable electrophilic partners in synthesis. nih.gov
Hydrolysis and Solvolysis Pathways of the Sulfonyl Fluoride Group
While the sulfur-fluorine bond is strong, conferring considerable stability, sulfonyl fluorides are not entirely inert to hydrolysis. mdpi.com Under aqueous conditions, particularly with prolonged exposure or at non-neutral pH, the sulfonyl fluoride group can undergo hydrolysis to form the corresponding sulfonic acid. vulcanchem.comacs.org
The reaction involves a water molecule acting as a nucleophile, attacking the sulfur center in a mechanism analogous to that described for amines and alcohols. The initial product is the sulfonic acid, with hydrogen fluoride being eliminated. The parent compound, methanesulfonyl fluoride, is known to be moisture-sensitive and decomposes in water. wikipedia.orgnih.gov Therefore, (Piperidin-3-yl)methanesulfonyl fluoride is expected to be hydrolytically sensitive, and reactions involving it are typically carried out under anhydrous conditions to prevent the formation of the sulfonic acid byproduct.
Role of the Methanesulfonyl Fluoride Group as an Electrophile and Leaving Group
The primary chemical role of the methanesulfonyl fluoride group is that of an electrophile. nih.gov The sulfur atom, in its +6 oxidation state and bonded to three highly electronegative atoms (two oxygens, one fluorine), serves as a potent center for nucleophilic attack. This electrophilic character is the cornerstone of its utility as a "warhead" in covalent inhibitors and chemical probes, designed to react with nucleophilic residues in proteins such as serine, threonine, and lysine (B10760008). vulcanchem.comenamine.net
In these reactions, the entire sulfonyl fluoride moiety acts as the electrophilic partner, while the fluoride atom functions specifically as the leaving group. The stability of the resulting fluoride anion (F⁻) makes the displacement process thermodynamically favorable. The conversion of sulfonyl fluorides into S(VI) radicals represents a more advanced and less common transformation pathway, expanding their synthetic utility beyond their classical electrophilic role. nih.gov
Compatibility with Common Organic Reaction Conditions
The reactivity of (Piperidin-3-yl)methanesulfonyl fluoride dictates its compatibility with other chemical transformations. The sulfonyl fluoride group is notably more stable than other sulfonyl halides (chlorides, bromides).
Table 3: Compatibility Profile of the Sulfonyl Fluoride Group
| Reaction Condition/Reagent Type | Compatibility | Rationale |
| Strong Nucleophiles (e.g., Grignards, organolithiums) | Low | Reacts via nucleophilic substitution at the sulfur center. |
| Amines, Alcohols (as reagents) | Low | Reacts to form sulfonamides and sulfonic esters, respectively. |
| Mild Acids | Moderate | Generally stable, but strong acidic conditions can promote hydrolysis. |
| Strong Bases | Low | Can promote elimination or hydrolysis. The piperidine nitrogen may also be deprotonated. |
| Common Oxidizing Agents | High | The sulfur atom is already in its highest oxidation state (+6). |
| Common Reducing Agents (e.g., NaBH₄, H₂/Pd) | High | The sulfonyl fluoride group is generally resistant to reduction. mdpi.com |
| Transition-Metal Catalysis (e.g., Pd-catalyzed cross-coupling) | High | The S-F bond is typically stable under these conditions. mdpi.com |
A key consideration for this specific molecule is the presence of the secondary amine in the piperidine ring. This internal nucleophile could potentially react with the electrophilic sulfonyl fluoride group of another molecule, leading to dimerization or polymerization, especially under basic conditions. Therefore, in many synthetic applications, the piperidine nitrogen would be protected (e.g., as a Boc or Cbz carbamate) to prevent its interference and to improve solubility in organic solvents. The compound is often supplied as a hydrochloride salt, which protonates the piperidine nitrogen, rendering it non-nucleophilic and enhancing stability and water solubility. vulcanchem.com
Chemo- and Regioselectivity in Complex Molecular Environments
The chemical behavior of (Piperidin-3-yl)methanesulfonyl fluoride in intricate molecular settings is dictated by the inherent reactivity of its sulfonyl fluoride moiety and the influence of the piperidine ring. While specific experimental studies on the chemo- and regioselectivity of this particular compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from the well-established principles of sulfonyl fluoride chemistry and the known reactivity of similar aliphatic and piperidine-containing structures.
The sulfonyl fluoride group is recognized as a privileged electrophile in chemical biology and covalent inhibitor design due to its unique balance of stability and reactivity. nih.govrhhz.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit considerable stability in aqueous environments, yet they can selectively react with strong nucleophiles under specific conditions. rhhz.net This inherent selectivity is the foundation of their chemo- and regioselective behavior.
In a complex molecule containing various potential nucleophilic sites, such as hydroxyl, amino, and thiol groups, (Piperidin-3-yl)methanesulfonyl fluoride is expected to exhibit a high degree of chemoselectivity. The primary targets for covalent modification by sulfonyl fluorides are the side chains of specific amino acid residues within proteins, including serine, threonine, lysine, tyrosine, and histidine. nih.gov The reaction proceeds via a Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, where a nucleophile displaces the fluoride ion from the sulfonyl group.
The piperidine ring in (Piperidin-3-yl)methanesulfonyl fluoride can influence its reactivity in several ways. The nitrogen atom of the piperidine can act as an internal base or nucleophile, potentially modulating the reactivity of the sulfonyl fluoride. Furthermore, the conformational constraints imposed by the piperidine ring can affect the accessibility of the electrophilic sulfur atom to incoming nucleophiles, thereby influencing the regioselectivity of its reactions.
The regioselectivity of (Piperidin-3-yl)methanesulfonyl fluoride in a complex environment will be largely governed by the specific arrangement and accessibility of nucleophilic groups within the target molecule. In the context of protein modification, the binding orientation of the piperidine scaffold within a protein's binding site will position the methanesulfonyl fluoride group in proximity to specific amino acid residues, leading to a highly regioselective covalent bond formation. This "proximity-driven" reactivity is a key principle in the design of targeted covalent inhibitors.
Table 1: Predicted Reactivity of (Piperidin-3-yl)methanesulfonyl fluoride with Common Functional Groups
| Functional Group | Nucleophile | Predicted Reactivity | Rationale |
| Primary Amine | -NH₂ | High | Strong nucleophile, readily attacks the sulfonyl fluoride. |
| Secondary Amine | -NHR | Moderate to High | Good nucleophile, reactivity may be sterically hindered. |
| Thiol | -SH | High | Soft nucleophile, highly reactive towards sulfonyl fluorides. |
| Phenol | -ArOH | Moderate | Reactivity is pH-dependent; phenoxide is a good nucleophile. |
| Aliphatic Hydroxyl | -ROH | Low to Moderate | Generally less reactive than amines and thiols unless activated. |
| Carboxylic Acid | -COOH | Low | Poor nucleophile at physiological pH. |
Table 2: Factors Influencing the Chemo- and Regioselectivity of (Piperidin-3-yl)methanesulfonyl fluoride
| Factor | Description | Impact on Selectivity |
| Nucleophile Strength | The inherent reactivity of the attacking functional group. | Determines the rate of reaction and preference for certain functional groups over others. |
| Steric Hindrance | The spatial arrangement of atoms around the reactive sites. | Can block or slow down reactions at sterically congested positions, favoring reaction at more accessible sites. |
| Solvent Effects | The polarity and protic nature of the reaction medium. | Can influence the stability of intermediates and transition states, thereby affecting reaction rates and selectivity. |
| Proximity and Orientation | In a binding pocket, the distance and angle between the sulfonyl fluoride and the nucleophile. | Crucial for regioselectivity in biological systems, as it dictates which residue is modified. |
| pH | The acidity or basicity of the environment. | Affects the protonation state of nucleophiles, significantly impacting their reactivity. |
Design and Synthesis as Covalent Chemical Probes
The design of (Piperidin-3-yl)methanesulfonyl fluoride as a potential covalent chemical probe would be predicated on the established reactivity of the sulfonyl fluoride group. This functional group serves as a biocompatible, protein-reactive electrophile. arctomsci.com In the context of probe design, the piperidine ring would act as a scaffold or recognition element intended to guide the molecule to a specific protein target. The synthesis would involve combining a piperidine-3-yl-methane precursor with a fluorinating agent to install the reactive sulfonyl fluoride warhead.
The mechanism of action for sulfonyl fluoride-based inhibitors is well-documented and involves the irreversible covalent modification of nucleophilic amino acid residues within a protein's active or allosteric site. The sulfur atom of the sulfonyl fluoride is susceptible to nucleophilic attack by the side chains of amino acids such as serine, threonine, tyrosine, lysine, and histidine. arctomsci.com This reaction results in the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion. This covalent linkage effectively and irreversibly inactivates the target enzyme.
Sulfonyl fluoride-containing molecules are valuable tools in chemical proteomics, particularly for a technique known as activity-based protein profiling (ABPP). ABPP utilizes reactive probes to covalently label active enzymes within complex biological systems, such as cell lysates or living cells. bohrium.com This allows for the identification of active enzymes and the assessment of inhibitor potency and selectivity. While there are no published proteomics studies specifically employing (Piperidin-3-yl)methanesulfonyl fluoride, its structure is amenable to such applications, potentially with the inclusion of a reporter tag for detection.
Mechanistic Investigations of Biological Interactions
Detailed mechanistic investigations for (Piperidin-3-yl)methanesulfonyl fluoride are not available in the scientific literature. The following sections outline potential areas of study based on research into similar compounds.
The piperidine moiety is a common structural motif in the design of enzyme inhibitors. For example, compounds containing a piperidin-3-yl group, such as N-(piperidin-3-yl)pyrimidine-5-carboxamides, have been successfully developed as potent inhibitors of the aspartyl protease, renin. tdl.orgshachemlin.com This precedent suggests that the piperidin-3-yl scaffold of (Piperidin-3-yl)methanesulfonyl fluoride could be targeted towards proteases or other enzyme classes. However, without experimental data, its specific enzyme inhibition profile remains unknown.
The binding affinity of a covalent inhibitor like (Piperidin-3-yl)methanesulfonyl fluoride is a two-step process. Initially, the molecule would bind non-covalently to the target protein, driven by interactions such as hydrogen bonds and van der Waals forces involving the piperidine ring. This initial binding event would then position the reactive sulfonyl fluoride group optimally for the subsequent covalent reaction with a nearby nucleophilic residue, leading to a highly stable and essentially irreversible interaction.
The formation of a covalent bond between a small molecule and a protein can induce significant conformational changes in the protein's structure. These changes can impact the protein's function, either by directly blocking an active site or by allosterically modulating its activity from a distal site. researchgate.net Allosteric modulation can offer advantages in terms of selectivity compared to targeting highly conserved active sites. There is currently no evidence to suggest whether (Piperidin-3-yl)methanesulfonyl fluoride induces such conformational changes or functions as an allosteric modulator.
Utilization as a Key Synthetic Intermediate in Complex Molecule Synthesis
The structure of (Piperidin-3-yl)methanesulfonyl fluoride makes it a versatile intermediate for the synthesis of more complex molecules. The piperidine ring is a prevalent core in many pharmaceuticals, and the sulfonyl fluoride group offers a site for specific covalent interactions.
The piperidine ring system is a ubiquitous scaffold in medicinal chemistry, valued for its ability to orient substituents in precise three-dimensional arrangements. nih.gov This non-planar, sp³-hybridized structure allows for a more thorough exploration of the pharmacophore space compared to flat, aromatic systems. researchgate.net The introduction of a chiral piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net
The addition of the methanesulfonyl fluoride moiety to this scaffold provides a "warhead" for targeted covalent inhibition. vulcanchem.com Sulfonyl fluorides can form stable covalent bonds with nucleophilic amino acid residues like serine, threonine, tyrosine, and lysine within a protein's binding site. nih.govtdl.org This dual functionality—a 3D scaffold for binding and a reactive group for covalent modification—makes (Piperidin-3-yl)methanesulfonyl fluoride a valuable starting point for designing potent and selective irreversible inhibitors. vulcanchem.comresearchgate.net The development of such covalent agents is a growing area of interest in drug discovery, particularly for challenging targets. nih.gov
(Piperidin-3-yl)methanesulfonyl fluoride is well-suited as a building block for the creation of focused chemical libraries. The secondary amine within the piperidine ring provides a convenient attachment point for a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). Using techniques like multicomponent reactions (MCRs), diverse libraries of potential covalent inhibitors can be rapidly synthesized from such building blocks. nih.gov
The synthesis of libraries based on this scaffold can be designed to explore different chemical vectors and properties. For example, by reacting the piperidine nitrogen with various carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination), a library of compounds with diverse physicochemical properties and 3D shapes can be generated. The inherent reactivity of the sulfonyl fluoride group is retained in these derivatives, making the entire library targeted toward covalent binding proteins. This approach facilitates the efficient generation of novel chemical entities for screening campaigns. nih.govdtu.dk
Fragment-Based Drug Discovery (FBDD) Methodologies
Fragment-based drug discovery (FBDD) has become a primary strategy for identifying lead compounds. nih.gov This approach uses small, low-molecular-weight compounds ("fragments") to identify weak but efficient binding interactions with a biological target. There is a growing emphasis on developing fragment libraries with greater three-dimensional character to better match the shape of protein binding sites. nih.govrsc.org
The (Piperidin-3-yl)methanesulfonyl fluoride moiety is an exemplary scaffold for the design of 3D fragments. Traditional fragment libraries are often dominated by flat, two-dimensional aromatic compounds. nih.govrsc.org Fragments derived from saturated heterocyclic systems like piperidine offer greater 3D complexity, which can lead to improved binding efficiency and provide novel starting points for drug design. nih.govwhiterose.ac.uk
The incorporation of a sulfonyl fluoride group into a 3D fragment adds another layer of functionality. It allows for the use of these fragments in covalent FBDD screens, a powerful method for identifying ligands that can form a lasting bond with their target. tdl.org The properties of a fragment based on this moiety align well with the principles of FBDD, such as the "Rule of Three."
| Property | Value | FBDD Guideline ("Rule of Three") |
|---|---|---|
| Molecular Weight (g/mol) | 181.23 (for free base) | < 300 |
| cLogP | ~ -1.0 to 0.5 (estimated) | < 3 |
| Hydrogen Bond Donors | 1 (NH group) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (SO₂ group) | ≤ 3 |
| Fraction of sp³ carbons (Fsp³) | 0.83 | High Fsp³ is desirable for 3D shape |
The conformational behavior of the piperidine ring is a critical factor in shape-based drug design. nih.gov The ring typically adopts a stable chair conformation, and substituents can occupy either axial or equatorial positions. The energetic preference for a particular conformation is influenced by a complex interplay of factors, including electrostatic interactions, hyperconjugation, and steric effects. nih.govresearchgate.net The presence and position of fluorine-containing groups, such as the methanesulfonyl fluoride, can significantly influence these conformational preferences. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for obtaining high-purity (Piperidin-3-yl)methanesulfonyl fluoride, and what reaction parameters are critical?
- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor. For example, sulfonyl fluoride groups can be introduced via reaction with methanesulfonyl fluoride derivatives under anhydrous conditions. Key parameters include:
-
Temperature Control : Maintain reaction temperatures between 0–5°C to avoid side reactions (e.g., hydrolysis of the sulfonyl fluoride group) .
-
Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane or acetonitrile) to stabilize intermediates .
-
Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC can isolate the compound. Validate purity via elemental analysis (e.g., %C, %H, %N deviations ≤0.4%) as demonstrated in similar piperidine sulfonamide syntheses .
Example Reaction Conditions Precursor: Piperidin-3-ylmethanol Sulfonylating Agent: Methanesulfonyl chloride Base: Triethylamine (2.5 eq) Solvent: Dichloromethane, 0°C, 4 h Yield: ~75% after purification
Q. How should researchers safely handle (Piperidin-3-yl)methanesulfonyl fluoride given its potential hazards?
- Methodological Answer :
- Storage : Store at 2–8°C in a dry, sealed container to prevent moisture-induced degradation .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (e.g., P95) if aerosolization is possible .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), avoid water to prevent hydrolysis, and dispose as hazardous waste .
Q. What analytical techniques are optimal for characterizing (Piperidin-3-yl)methanesulfonyl fluoride?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the sulfonyl fluoride group (δ ~55–60 ppm). ¹H/¹³C NMR resolves piperidine ring conformation (e.g., axial vs. equatorial substituents) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ = 208.08 g/mol) .
- Elemental Analysis : Match experimental and theoretical values for C, H, N, and S (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo acetylcholinesterase (AChE) inhibition data for this compound?
- Methodological Answer :
- Metabolic Stability : Test stability in liver microsomes to assess hydrolysis rates. Sulfonyl fluorides may degrade faster in vivo due to esterases, reducing bioavailability .
- Dosing Regimens : Adjust in vivo doses based on pharmacokinetic modeling (e.g., AUC calculations) to match effective in vitro concentrations .
- Tissue Penetration : Use autoradiography or LC-MS/MS to measure brain/plasma ratios, as blood-brain barrier permeability may limit efficacy .
Q. What structural modifications enhance the selectivity of (Piperidin-3-yl)methanesulfonyl fluoride for serine hydrolases over off-target proteins?
- Methodological Answer :
- SAR Studies : Modify the piperidine ring (e.g., N-substitution, ring size) and sulfonyl fluoride orientation. For example:
- 3-Position vs. 4-Position : Piperidin-3-yl derivatives show higher selectivity for AChE than 4-substituted analogs in enzyme inhibition assays .
- Fluorine Isosteres : Replace the sulfonyl fluoride with phosphonate esters to compare reactivity profiles .
- Activity-Based Protein Profiling (ABPP) : Use fluorescent probes to map off-target interactions in complex proteomes .
Q. How do steric and electronic effects influence the hydrolytic stability of (Piperidin-3-yl)methanesulfonyl fluoride in aqueous buffers?
- Methodological Answer :
-
Kinetic Studies : Monitor hydrolysis via ¹⁹F NMR or IC-MS in pH 7.4 PBS at 37°C. Half-life (t₁/₂) can range from 2–24 hours depending on substituents.
-
Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for hydrolysis. Bulky piperidine substituents reduce water accessibility to the sulfonyl fluoride group .
Hydrolysis Data (Example) pH 7.4, 37°C pH 5.0, 37°C
Contradictory Data Analysis
Q. Why do some studies report neurotoxic effects of sulfonyl fluorides, while others indicate therapeutic potential?
- Methodological Answer :
- Dose-Dependent Effects : Low doses (≤10 µM) may inhibit AChE reversibly, enhancing cognition, while high doses (>50 µM) cause irreversible inhibition and neurodegeneration .
- Model Organisms : Rodent models show higher susceptibility to neurotoxicity than primate-derived cell lines due to interspecies differences in AChE isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
